2-[(Tetrahydrofurfuryloxy)methyl]thiophenol
Description
2-[(Tetrahydrofurfuryloxy)methyl]thiophenol is a sulfur-containing aromatic compound featuring a thiophenol (benzene ring with a -SH group) substituted at the 2-position with a tetrahydrofurfuryloxymethyl moiety. The tetrahydrofurfuryl group consists of a tetrahydrofuran (THF) ring linked via an ether oxygen, enhancing solubility in organic solvents while retaining the nucleophilic and acidic properties of the thiol group . This compound is of interest in coordination chemistry, pharmaceutical intermediates, and materials science due to its dual functionality: the thiol group enables metal coordination and nucleophilic reactions, while the tetrahydrofurfuryl ether contributes to hydrophobicity and stereoelectronic effects.
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c15-12-6-2-1-4-10(12)8-13-9-11-5-3-7-14-11/h1-2,4,6,11,15H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDLPOZQVXEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetrahydrofurfuryloxy)methyl]thiophenol typically involves the reaction of thiophenol with tetrahydrofurfuryl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Tetrahydrofurfuryloxy)methyl]thiophenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
2-[(Tetrahydrofurfuryloxy)methyl]thiophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Tetrahydrofurfuryloxy)methyl]thiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The thiophenol group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The tetrahydrofurfuryloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Positional Isomers: 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol
The positional isomer 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol differs only in the substitution site (para vs. ortho). The ortho-substitution in the target compound introduces steric hindrance near the thiol group, reducing accessibility for metal coordination compared to the para isomer.
Table 1: Comparison of Positional Isomers
| Property | 2-[(Tetrahydrofurfuryloxy)methyl]thiophenol | 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol |
|---|---|---|
| Substitution Position | Ortho | Para |
| Calculated pKa (thiol group) | ~6.5 | ~6.2 |
| Metal Coordination Efficiency* | Moderate | High |
Thiophenol Derivatives with Extended Backbones: 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine
This compound features two thiophenol groups attached to a bipyridine backbone, enabling tetradentate chelation of transition metals like nickel and copper . In contrast, this compound acts as a monodentate ligand.
Alkyl-Substituted Thiophenols: Methylthiophenol and Ethylthiophenol
Alkyl substituents on the benzene ring (e.g., methyl or ethyl groups) increase electron density at the sulfur atom via inductive effects, raising the thiol pKa (e.g., methylthiophenol: pKa ~6.8 vs. thiophenol: pKa 6.2) . This reduces acidity and nucleophilicity, making alkylated thiophenols less reactive in S-methylation reactions catalyzed by O-methyltransferases. In contrast, the tetrahydrofurfuryloxymethyl group in the target compound may stabilize the thiolate anion through steric shielding, enhancing its reactivity in specific catalytic environments .
Oxygen Analogs: 2-(2-Tetrahydrofurfuryloxy)phenol
Replacing the thiol (-SH) with a hydroxyl (-OH) group, as in 2-(2-Tetrahydrofurfuryloxy)phenol (a precursor to the beta-blocker Bufetolol), drastically alters reactivity. The hydroxyl group has a higher pKa (~9.5) compared to thiophenol (~6.2), making it less acidic and less prone to deprotonation under physiological conditions. This difference is critical in pharmaceutical applications, where thiophenol derivatives may exhibit higher metabolic stability or metal-binding activity .
Chelating Agents: Salicylideneamino-2-thiophenol
Salicylideneamino-2-thiophenol incorporates a Schiff base (-CH=N-) and adjacent hydroxyl-thiol groups, enabling polydentate coordination with transition metals like tin and iron . In contrast, this compound lacks such multifunctionality, limiting its utility to monodentate or weakly chelating roles.
Table 2: Key Properties of Chelating Agents
| Compound | Chelation Sites | Metal Binding Efficiency | Applications |
|---|---|---|---|
| Salicylideneamino-2-thiophenol | N, O, S | High (polydentate) | Spectrophotometric analysis |
| This compound | S | Moderate (monodentate) | Catalysis, polymer additives |
Reactivity with Metals: Thiophenol vs. 4-Pyridinethiol
Thiophenol lacks the ability to dissolve gold in ethanol, unlike 4-pyridinethiol, which effectively coordinates Au(I/III) ions due to the electron-withdrawing pyridine ring enhancing sulfur’s nucleophilicity . The tetrahydrofurfuryl group in the target compound may sterically hinder similar interactions, further reducing its efficacy in metal dissolution.
Biological Activity
2-[(Tetrahydrofurfuryloxy)methyl]thiophenol is an organic compound featuring a thiophenol moiety substituted with a tetrahydrofurfuryloxy group. This unique structure suggests potential biological activities that warrant investigation. Understanding its biological activity can lead to applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H14O2S
- Molecular Weight : 210.29 g/mol
- Functional Groups : Thiophenol and ether
The presence of both sulfur and oxygen in the structure may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to arise from its ability to act as a nucleophile or electrophile in biochemical reactions. The thiophenol group can participate in redox reactions, while the tetrahydrofurfuryloxy moiety may enhance solubility and bioavailability.
Antioxidant Activity
Research indicates that thiophenols possess antioxidant properties, which can protect cells from oxidative stress. The mechanism involves scavenging free radicals and reducing oxidative damage, potentially preventing diseases associated with oxidative stress.
Antimicrobial Properties
Studies have shown that compounds with thiophenol structures exhibit antimicrobial activity against various pathogens. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic processes. For instance, it could target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation and pain pathways.
Case Studies
-
Antioxidant Study :
A study conducted on similar thiophenol derivatives demonstrated significant scavenging activity against DPPH radicals, suggesting potential use as an antioxidant agent in pharmaceuticals . -
Antimicrobial Evaluation :
In vitro tests showed that thiophenol derivatives exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents . -
Enzyme Inhibition Research :
Research highlighted that thiophenol compounds could inhibit COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Effective against Gram-positive bacteria | COX inhibition |
| 3-Methylbenzenethiol | High | Effective against Gram-negative bacteria | LOX inhibition |
| 4-Fluorothiophenol | Low | Moderate | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
